Cas no 1806378-95-9 (5,6-Bis(trifluoromethyl)picolinaldehyde)

5,6-Bis(trifluoromethyl)picolinaldehyde is a fluorinated heterocyclic aldehyde with significant utility in organic synthesis and pharmaceutical research. Its key structural features include two trifluoromethyl groups at the 5- and 6-positions of the pyridine ring, enhancing its electron-withdrawing properties and reactivity. This compound is particularly valuable as a building block for the preparation of complex fluorinated molecules, leveraging its aldehyde functionality for condensation or nucleophilic addition reactions. The presence of trifluoromethyl groups imparts improved metabolic stability and lipophilicity to derived compounds, making it advantageous for medicinal chemistry applications. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
5,6-Bis(trifluoromethyl)picolinaldehyde structure
1806378-95-9 structure
商品名:5,6-Bis(trifluoromethyl)picolinaldehyde
CAS番号:1806378-95-9
MF:C8H3F6NO
メガワット:243.105942964554
CID:4908481

5,6-Bis(trifluoromethyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

    • 5,6-Bis(trifluoromethyl)picolinaldehyde
    • インチ: 1S/C8H3F6NO/c9-7(10,11)5-2-1-4(3-16)15-6(5)8(12,13)14/h1-3H
    • InChIKey: XKYYWIPXFAHVRF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=C(C=O)N=C1C(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 260
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 2.5

5,6-Bis(trifluoromethyl)picolinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029002380-1g
5,6-Bis(trifluoromethyl)picolinaldehyde
1806378-95-9 95%
1g
$2,750.25 2022-03-31
Alichem
A029002380-250mg
5,6-Bis(trifluoromethyl)picolinaldehyde
1806378-95-9 95%
250mg
$1,019.20 2022-03-31
Alichem
A029002380-500mg
5,6-Bis(trifluoromethyl)picolinaldehyde
1806378-95-9 95%
500mg
$1,769.25 2022-03-31

5,6-Bis(trifluoromethyl)picolinaldehyde 関連文献

5,6-Bis(trifluoromethyl)picolinaldehydeに関する追加情報

Introduction to 5,6-Bis(trifluoromethyl)picolinaldehyde (CAS No. 1806378-95-9)

5,6-Bis(trifluoromethyl)picolinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1806378-95-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aldehydes, characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with two trifluoromethyl (-CF₃) groups. The unique structural features of 5,6-Bis(trifluoromethyl)picolinaldehyde make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways.

The trifluoromethyl substituents play a crucial role in modulating the electronic and steric properties of the molecule, which can influence its reactivity, solubility, and metabolic stability. This makes 5,6-Bis(trifluoromethyl)picolinaldehyde a versatile building block for drug discovery efforts aimed at developing novel therapeutics with enhanced pharmacokinetic profiles. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in improving drug efficacy and selectivity.

In recent years, researchers have been exploring the potential of 5,6-Bis(trifluoromethyl)picolinaldehyde in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in synthesizing inhibitors targeting isocitrate dehydrogenase (IDH) enzymes, which are aberrantly expressed in certain types of leukemia and solid tumors. The trifluoromethyl groups enhance the binding affinity of these inhibitors to their biological targets, leading to more potent and selective therapeutic agents.

Moreover, the aldehyde functionality in 5,6-Bis(trifluoromethyl)picolinaldehyde allows for further chemical modification through condensation reactions with various nucleophiles. This property has been exploited in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For example, researchers have utilized 5,6-Bis(trifluoromethyl)picolinaldehyde as a precursor in the preparation of pyridine-based scaffolds that exhibit antimicrobial and anti-inflammatory properties.

The agrochemical industry has also shown interest in 5,6-Bis(trifluoromethyl)picolinaldehyde due to its potential as a precursor for developing novel pesticides and herbicides. The presence of multiple fluorine atoms increases the lipophilicity and stability of agrochemical formulations, improving their field performance. Several studies have reported the synthesis of fluorinated pyridine derivatives from 5,6-Bis(trifluoromethyl)picolinaldehyde, which demonstrate enhanced efficacy against resistant pest strains.

From a synthetic chemistry perspective, 5,6-Bis(trifluoromethyl)picolinaldehyde serves as a key intermediate in multi-step organic transformations. Its structural motif allows for diverse functionalization strategies, enabling access to complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated hydrogenation have been employed to introduce additional substituents onto the benzene ring or modify the aldehyde group.

The pharmaceutical industry's demand for high-purity compounds has driven advancements in synthetic methodologies for producing 5,6-Bis(trifluoromethyl)picolinaldehyde on an industrial scale. Process optimization efforts focus on improving yield rates while maintaining stringent quality control measures to ensure batch-to-batch consistency. Recent innovations in flow chemistry have enabled more efficient and scalable production processes for this compound.

Computational modeling and virtual screening techniques have further enhanced the utility of 5,6-Bis(trifluoromethyl)picolinaldehyde in drug discovery programs. Molecular docking studies predict its interaction with biological targets such as kinases and proteases involved in metabolic diseases. These insights guide experimental design and accelerate the identification of lead compounds with therapeutic potential.

The environmental impact of fluorinated compounds is an area of growing concern among researchers. While trifluoromethylation offers numerous advantages in medicinal chemistry applications, it also raises questions about persistence and toxicity. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents without compromising efficiency.

In conclusion,5,6-Bis(trifluoromethyl)picolinaldehyde (CAS No. 1806378-95-9) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications and biological activities make it indispensable tool for modern drug discovery efforts aimed at addressing unmet medical needs.

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